N-(3-chlorophenyl)-N'-(4-methylphenyl)urea
Description
N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea is a substituted urea derivative characterized by a urea core (-NH-C(=O)-NH-) flanked by two aryl groups: a 3-chlorophenyl moiety and a 4-methylphenyl group. Substituted ureas are widely studied for their biological activities, including enzyme inhibition, anticancer properties, and agrochemical applications, depending on substituent patterns .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-7-12(8-6-10)16-14(18)17-13-4-2-3-11(15)9-13/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVKRDQXLBDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-71-8 | |
| Record name | N-(3-CHLOROPHENYL)-N'-(4-METHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-methylphenyl)urea typically involves the reaction of 3-chloroaniline and 4-methylaniline with phosgene or a phosgene substitute such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:
3-chloroaniline+4-methylaniline+phosgene→N-(3-chlorophenyl)-N’-(4-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methylphenyl)urea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of safer phosgene substitutes and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Products with substituted groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(4-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Chlorine and Methyl Groups : The 3-chloro and 4-methyl substituents in the target compound likely enhance lipophilicity compared to polar analogs like pyridinyl derivatives, favoring membrane permeability .
- Sulfonyl vs. Urea Linkers : Sulfonyl-containing analogs (e.g., MPCU, ISCU) exhibit mitochondrial targeting and potent anticancer activity, whereas diarylureas without sulfonyl groups may prioritize enzyme inhibition .
- Hybrid Derivatives : Piperidine or morpholine substituents (e.g., ) introduce hydrogen-bonding capacity, altering solubility and target specificity .
Anticancer Activity
- MPCU: Demonstrated 4- to 6-fold concentration in colon adenocarcinoma cells via mitochondrial pH gradients, causing mitochondrial enlargement and cytotoxicity at IC₅₀ values <10 µM .
- ISCU : Equally cytotoxic to proliferating and quiescent cancer cells (IC₅₀ ~1.9 µg/mL in low-serum conditions), with minimal inhibition of nucleic acid synthesis at therapeutic doses .
Enzyme Inhibition
- N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea (Fluometuron) : Herbicidal activity via photosynthesis inhibition; highlights the role of trifluoromethyl groups in agrochemical efficacy .
- Hybrid EDU Derivatives : N-(3-chlorophenyl)-linked ethylenediureas () exhibit cytokinin-like phytoactivity, promoting wheat seed germination at 4×10⁻⁵ M .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
